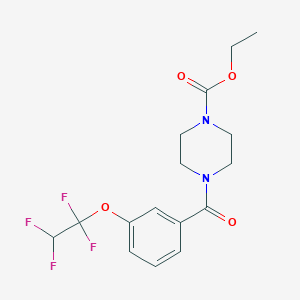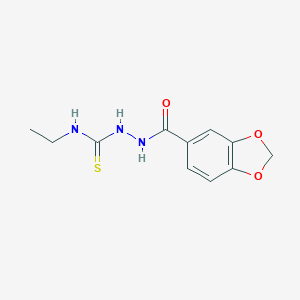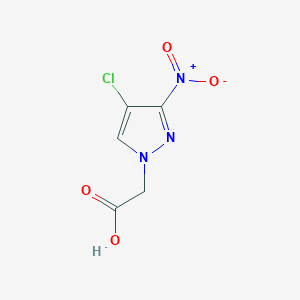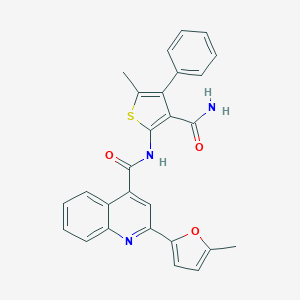
Ethyl 4-((3-(1,1,2,2-tetrafluoroethoxy)phenyl)carbonyl)piperazinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-((3-(1,1,2,2-tetrafluoroethoxy)phenyl)carbonyl)piperazinecarboxylate is a chemical compound . It is an organic fluorinated building block . The molecular formula of this compound is C16H18F4N2O4 .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a tetrafluoroethoxy group, a phenyl group, a carbonyl group, and a piperazinecarboxylate group .Physical and Chemical Properties Analysis
This compound has several physical and chemical properties, including its boiling point, melting point, and density . Its molecular weight is 378.32 .Aplicaciones Científicas De Investigación
Synthesis and Evaluation in Drug Design
One notable application of Ethyl 4-((3-(1,1,2,2-tetrafluoroethoxy)phenyl)carbonyl)piperazinecarboxylate in scientific research is in the synthesis and evaluation of ligands for D2-like receptors, which are crucial in the development of antipsychotic agents. This research explores the contributions of pharmacophoric groups like 4'-fluorobutyrophenones and 3-methyl-7-azaindoles towards the potency and selectivity of synthesized agents at D2-like receptors. It highlights the role of arylalkyl substituents in improving the binding affinity, selectivity, and potency of these agents, demonstrating the complex interplay between molecular structure and receptor interaction (Sikazwe et al., 2009).
Therapeutic Potential in Anticancer Research
Another critical application is found in the development of novel anticancer agents. The compound's framework is being investigated for its potential in treating cancer, showcasing its versatility in medicinal chemistry. Studies have outlined the discovery and development of novel series of compounds that demonstrate cytotoxic properties, often more potent than contemporary anticancer drugs. These compounds exhibit tumor-selective toxicity and modulate multi-drug resistance, highlighting their potential as antineoplastic drug candidates. The modes of action include apoptosis induction, generation of reactive oxygen species, activation of certain caspases, and effects on mitochondrial functions. This research underscores the significant therapeutic potential of such compounds in anticancer treatments (Hossain et al., 2020).
Piperazine Derivatives in Drug Discovery
Piperazine derivatives, a category to which this compound belongs, are widely utilized in therapeutic drug design due to their versatility and efficacy across various pharmacological profiles. These compounds are integral to the design of drugs targeting CNS disorders, cancer, and infectious diseases, among others. Slight modifications in the substitution pattern on the piperazine nucleus can significantly alter the medicinal potential of the resultant molecules, providing a flexible tool for drug discovery. This versatility underscores the broad potential of piperazine as a scaffold in medicinal chemistry, prompting further exploration and development (Rathi et al., 2016).
Direcciones Futuras
The future directions for the study and application of Ethyl 4-((3-(1,1,2,2-tetrafluoroethoxy)phenyl)carbonyl)piperazinecarboxylate are not clear from the available information. Given its complex structure and the presence of multiple functional groups, it could be of interest in various areas of chemical research and synthesis .
Propiedades
IUPAC Name |
ethyl 4-[3-(1,1,2,2-tetrafluoroethoxy)benzoyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F4N2O4/c1-2-25-15(24)22-8-6-21(7-9-22)13(23)11-4-3-5-12(10-11)26-16(19,20)14(17)18/h3-5,10,14H,2,6-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYYEWVINKUWGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=CC=C2)OC(C(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F4N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-fluoro-N-{4-[N-(2-methyl-3-furoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B494482.png)

![N-[3-carbamoyl-4-(4-ethylphenyl)-5-methylthiophen-2-yl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide](/img/structure/B494485.png)

![2-(4-nitro-1H-pyrazol-1-yl)-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]acetamide](/img/structure/B494491.png)

![3-amino-6-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B494493.png)
![3-amino-N-(2-bromophenyl)-6-thien-2-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B494494.png)
![3-amino-N-(3,4-dimethylphenyl)-6-(3-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B494499.png)
![3-amino-N-(4-bromophenyl)-6-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B494500.png)
![3-amino-N-(3-chloro-4-methylphenyl)-6-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B494501.png)
![3-amino-6-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B494502.png)
![3-amino-N-(4-bromo-2-methylphenyl)-6-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B494503.png)
![3-amino-N-(4-bromo-3-methylphenyl)-6-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B494504.png)
